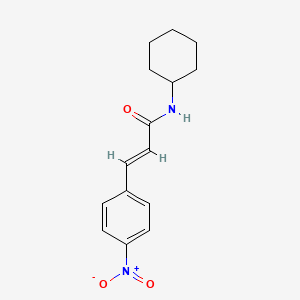
N-cyclohexyl-3-(4-nitrophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-3-(4-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of acrylamide and is commonly referred to as CHANA.
科学研究应用
CHANA has been extensively studied for its potential applications in various fields of research. One of the major areas of interest is its use as a fluorescent probe for the detection of metal ions. CHANA has been found to selectively bind with metal ions such as copper, zinc, and cadmium, and its fluorescence is quenched upon binding. This property makes it an ideal candidate for the detection of metal ions in various industrial and environmental samples.
Another area of research where CHANA has shown potential is in the field of bioimaging. CHANA has been found to possess excellent photostability and biocompatibility, making it a suitable candidate for use as a fluorescent probe in live cell imaging.
作用机制
The mechanism of action of CHANA is not fully understood. However, it is believed that CHANA binds to metal ions through a coordination complex, leading to the quenching of its fluorescence. The exact nature of this complex and the mechanism of fluorescence quenching are still under investigation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CHANA are not well studied. However, it has been found to be non-toxic and biocompatible, making it a suitable candidate for use in various biological applications.
实验室实验的优点和局限性
One of the major advantages of CHANA is its high selectivity and sensitivity towards metal ions, making it an ideal candidate for the detection of metal ions in various samples. Additionally, its excellent photostability and biocompatibility make it a suitable candidate for use in bioimaging applications.
However, one of the major limitations of CHANA is its relatively low quantum yield, which limits its sensitivity in certain applications. Additionally, the synthesis of CHANA can be challenging, and the yield can vary depending on the reaction conditions.
未来方向
There are several future directions for research on CHANA. One of the major areas of interest is the development of new synthetic methods for CHANA that can improve the yield and purity of the compound. Additionally, the investigation of the mechanism of action of CHANA and the nature of its coordination complex with metal ions can provide valuable insights into its potential applications.
Another area of research is the development of new fluorescent probes based on CHANA that can exhibit higher quantum yields and improved selectivity towards metal ions. Additionally, the application of CHANA in other fields such as catalysis and material science can also be explored.
Conclusion:
In conclusion, N-cyclohexyl-3-(4-nitrophenyl)acrylamide is a promising compound with potential applications in various fields of research. Its high selectivity and sensitivity towards metal ions, excellent photostability, and biocompatibility make it an ideal candidate for use in bioimaging and metal ion detection applications. Further research on the synthesis method, mechanism of action, and potential applications of CHANA can provide valuable insights into its future directions.
合成方法
The synthesis of CHANA involves the reaction of cyclohexylamine and 4-nitrophenylacrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction takes place under mild conditions and yields CHANA as a white solid.
属性
IUPAC Name |
(E)-N-cyclohexyl-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c18-15(16-13-4-2-1-3-5-13)11-8-12-6-9-14(10-7-12)17(19)20/h6-11,13H,1-5H2,(H,16,18)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSHNRHCOAADIC-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-cyclohexyl-3-(4-nitrophenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 3-{[(2,4-dichlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5850669.png)
![N-(3-acetylphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5850673.png)
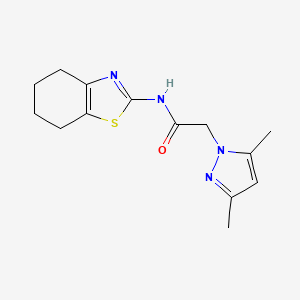
![5-{[(3-chloro-4-methylphenyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5850689.png)
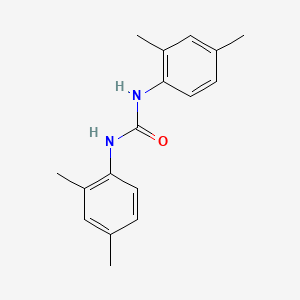
![1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5850701.png)
![1-[(3,5-dimethylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5850722.png)
![N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamide](/img/structure/B5850729.png)
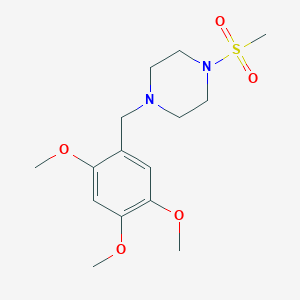

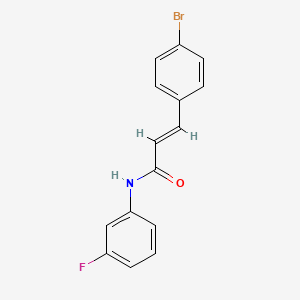
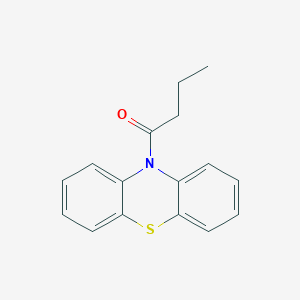
![1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5850766.png)